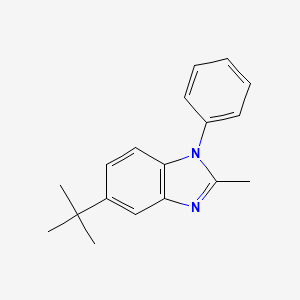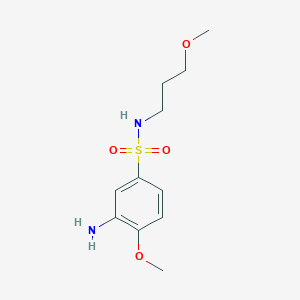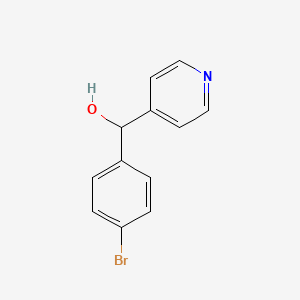
(4-Bromophenyl)-pyridin-4-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-pyridin-4-ylmethanol: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a bromophenyl group attached to a pyridinylmethanol moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Pyridin-4-ylmethanol: The compound can be synthesized by the bromination of pyridin-4-ylmethanol using bromine in the presence of a suitable catalyst such as iron(III) bromide.
Grignard Reaction: Another method involves the reaction of pyridin-4-ylmagnesium bromide (Grignard reagent) with formaldehyde, followed by hydrolysis to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Analyse Chemischer Reaktionen
(4-Bromophenyl)-pyridin-4-ylmethanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-bromophenyl)-pyridin-4-one using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce (4-bromophenyl)-pyridin-4-ylmethane.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Aqueous or alcoholic solutions, nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
(4-Bromophenyl)-pyridin-4-one (oxidation product)
(4-Bromophenyl)-pyridin-4-ylmethane (reduction product)
Substituted derivatives (substitution reactions)
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)-pyridin-4-ylmethanol: has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various pyridine derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the design and synthesis of new drug candidates, especially those targeting central nervous system disorders and infectious diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (4-Bromophenyl)-pyridin-4-ylmethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with proteins, enzymes, or receptors.
Vergleich Mit ähnlichen Verbindungen
(4-Bromophenyl)-pyridin-4-ylmethanol: is compared with other similar compounds, such as:
4-Bromophenyl-pyridin-3-ylmethanol: Similar structure but with a different position of the bromophenyl group.
4-Bromophenyl-pyridin-2-ylmethanol: Another positional isomer with distinct chemical properties.
4-Bromophenyl-pyridine: A related compound without the methanol group.
Uniqueness: The presence of the hydroxyl group in This compound makes it more reactive and versatile compared to its positional isomers, allowing for a wider range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H10BrNO |
|---|---|
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
(4-bromophenyl)-pyridin-4-ylmethanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H |
InChI-Schlüssel |
QURBRVDQRHZFPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


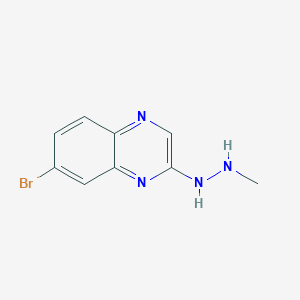
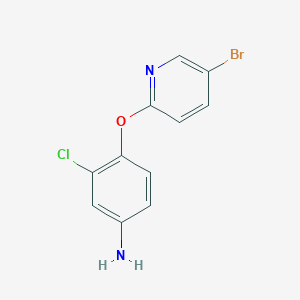
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
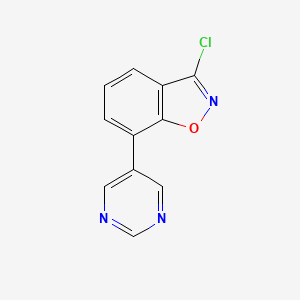
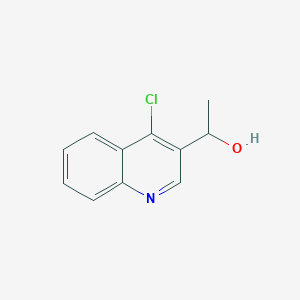
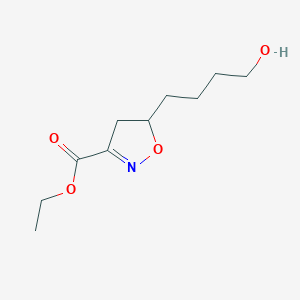
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
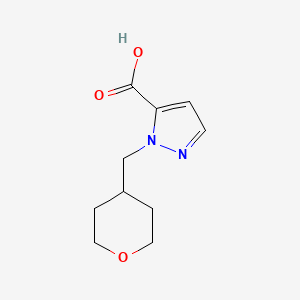
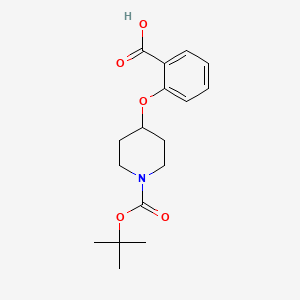
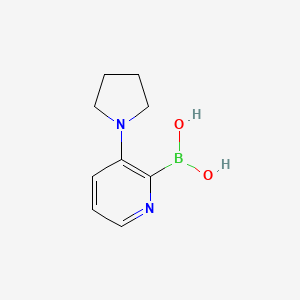
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
